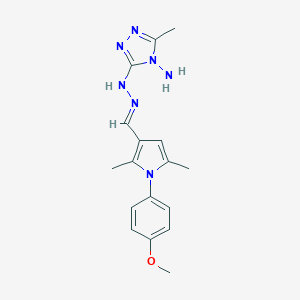![molecular formula C28H23N3O3S B302460 7-(2,5-dimethoxyphenyl)-10-(4-pyridinylmethylene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302460.png)
7-(2,5-dimethoxyphenyl)-10-(4-pyridinylmethylene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,5-dimethoxyphenyl)-10-(4-pyridinylmethylene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mechanism of Action
The mechanism of action of 7-(2,5-dimethoxyphenyl)-10-(4-pyridinylmethylene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is not fully understood. However, studies have suggested that it may exert its therapeutic effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, it has been shown to inhibit the activity of protein kinases, which play a crucial role in cancer cell proliferation and survival.
Biochemical and physiological effects:
Studies have demonstrated that 7-(2,5-dimethoxyphenyl)-10-(4-pyridinylmethylene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the replication of certain viruses and bacteria. In addition, this compound has been investigated for its neuroprotective effects, as it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 7-(2,5-dimethoxyphenyl)-10-(4-pyridinylmethylene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic efficacy. Additionally, this compound may have off-target effects that could lead to unwanted side effects.
Future Directions
There are several future directions for research on 7-(2,5-dimethoxyphenyl)-10-(4-pyridinylmethylene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one. One area of interest is the optimization of its therapeutic efficacy through the identification of its molecular targets and the development of more potent analogs. Additionally, further studies are needed to investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, more research is needed to investigate its safety and potential side effects in humans.
Synthesis Methods
The synthesis of 7-(2,5-dimethoxyphenyl)-10-(4-pyridinylmethylene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been reported in various studies. One of the most commonly used methods involves the reaction of 2,5-dimethoxybenzaldehyde, 4-pyridinecarboxaldehyde, and 2-aminothiophenol in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified through recrystallization or column chromatography.
Scientific Research Applications
7-(2,5-dimethoxyphenyl)-10-(4-pyridinylmethylene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been studied extensively for its potential as a therapeutic agent. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. Additionally, this compound has been investigated for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
Product Name |
7-(2,5-dimethoxyphenyl)-10-(4-pyridinylmethylene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one |
|---|---|
Molecular Formula |
C28H23N3O3S |
Molecular Weight |
481.6 g/mol |
IUPAC Name |
(14E)-11-(2,5-dimethoxyphenyl)-14-(pyridin-4-ylmethylidene)-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one |
InChI |
InChI=1S/C28H23N3O3S/c1-33-19-8-10-23(34-2)22(16-19)26-21-9-7-18-5-3-4-6-20(18)25(21)30-28-31(26)27(32)24(35-28)15-17-11-13-29-14-12-17/h3-6,8,10-16,26H,7,9H2,1-2H3/b24-15+ |
InChI Key |
FVTRFTKOTFQRHZ-BUVRLJJBSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)/C(=C\C6=CC=NC=C6)/S5 |
SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)C(=CC6=CC=NC=C6)S5 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)C(=CC6=CC=NC=C6)S5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B302377.png)
![ethyl 4-[3-chloro-5-methoxy-4-(prop-2-ynyloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B302378.png)
![3-[(3,4-dichlorobenzyl)oxy]benzaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B302383.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B302386.png)

![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone](/img/structure/B302389.png)
![2-{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B302391.png)
![4-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B302392.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{3-nitrophenyl}acetamide](/img/structure/B302393.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B302394.png)
![2-amino-5-(3-chloro-4-ethoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B302395.png)

![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B302400.png)
![4-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-5-bromo-2-ethoxyphenyl acetate](/img/structure/B302401.png)